molecular formula C6H8N2O3 B034746 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) CAS No. 108858-40-8

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)

Cat. No. B034746
M. Wt: 156.14 g/mol
InChI Key: KIZJEVDFKXIHKV-IWGUZYHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring fused to a furan ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) has anti-inflammatory effects, as well as the ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anxiolytic effects, potentially through its activity as a ligand for GABA receptors.

Advantages And Limitations For Lab Experiments

One advantage of using 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) in lab experiments is its potential as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI). One direction could be to further study its mechanism of action and potential as an anti-inflammatory agent. Another direction could be to investigate its potential as a ligand for GABA receptors and its anxiolytic effects. Additionally, research could be conducted to explore its potential as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) has been achieved using several methods. One such method involves the reaction of 3,4-dimethoxyphenylhydrazine with furfural in the presence of acetic acid and sulfuric acid. The resulting product is then treated with sodium hydroxide to yield the final compound. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine with 2,3-dihydrofuran in the presence of acetic acid and sulfuric acid, followed by treatment with sodium hydroxide.

Scientific Research Applications

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) has potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as a ligand for GABA receptors.

properties

CAS RN

108858-40-8

Product Name

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one

InChI

InChI=1S/C6H8N2O3/c1-10-6-3-2-7-8-4(3)5(9)11-6/h3-4,6H,2H2,1H3/t3-,4+,6+/m1/s1

InChI Key

KIZJEVDFKXIHKV-IWGUZYHVSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]2CN=N[C@@H]2C(=O)O1

SMILES

COC1C2CN=NC2C(=O)O1

Canonical SMILES

COC1C2CN=NC2C(=O)O1

synonyms

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)

Origin of Product

United States

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